molecular formula C5H5N3O4S B1354903 2-(Methylthio)-5-nitropyrimidine-4,6-diol CAS No. 1979-97-1

2-(Methylthio)-5-nitropyrimidine-4,6-diol

Cat. No. B1354903
CAS RN: 1979-97-1
M. Wt: 203.18 g/mol
InChI Key: LMCNSMCHUYZUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-5-nitropyrimidine-4,6-diol, also known as MTNPD, is a synthetic compound with a wide range of applications in scientific research. It is a diol with a molecular weight of 219.18 g/mol and a melting point of 125 °C. MTNPD is a colorless solid at room temperature and is soluble in water. It can be used as a reagent in various organic synthesis reactions, as well as for its various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Methylthio)-5-nitropyrimidine-4,6-diol and its derivatives have been utilized as building blocks in the synthesis of various heterocyclic compounds, such as olomoucine, through efficient multi-step synthesis processes. These methodologies are applicable to the regiocontrolled solution and solid-phase synthesis of libraries of highly substituted purines, and other related scaffolds, demonstrating the compound's versatility in organic synthesis (Hammarström et al., 2002).

Development of Antibacterial and Antioxidant Agents

Derivatives of 2-(Methylthio)-5-nitropyrimidine-4,6-diol have been synthesized and evaluated for their potential antibacterial and antioxidant properties. A new series of 2,4-disubstituted pyrimidines demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant activity, highlighting their potential in medicinal chemistry (Sura et al., 2013).

Spectroscopic Studies and Chemical Analysis

Spectroscopic studies of derivatives like 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine have provided insights into their vibrational spectra, molecular geometry, and potential for non-linear optical properties. These studies are crucial for understanding the electronic structure and reactivity of these compounds, aiding in the design of materials with specific optical characteristics (Arivazhagan & Anitha Rexalin, 2013).

Novel Synthetic Routes and Chemical Transformations

Research has also focused on developing new synthetic routes and understanding the chemical transformations of 2-(Methylthio)-5-nitropyrimidine-4,6-diol derivatives. These studies have led to the creation of novel compounds and elucidated reaction mechanisms that are valuable for synthetic chemistry and drug design (Ryabova et al., 2005).

properties

IUPAC Name

4-hydroxy-2-methylsulfanyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c1-13-5-6-3(9)2(8(11)12)4(10)7-5/h1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCNSMCHUYZUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565046
Record name 6-Hydroxy-2-(methylsulfanyl)-5-nitropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-5-nitropyrimidine-4,6-diol

CAS RN

1979-97-1
Record name 6-Hydroxy-2-(methylsulfanyl)-5-nitropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-5-nitropyrimidine-4,6-diol
Reactant of Route 2
2-(Methylthio)-5-nitropyrimidine-4,6-diol
Reactant of Route 3
2-(Methylthio)-5-nitropyrimidine-4,6-diol
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)-5-nitropyrimidine-4,6-diol
Reactant of Route 5
2-(Methylthio)-5-nitropyrimidine-4,6-diol
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)-5-nitropyrimidine-4,6-diol

Citations

For This Compound
4
Citations
MR Harnden, DT Hurst - Australian Journal of Chemistry, 1990 - CSIRO Publishing
Syntheses of a number of pyrimidin-4-ols having 5-nitrogen functionality are described. Phosphorus oxychloride/diethylaniline chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol …
Number of citations: 9 www.publish.csiro.au
MR Harnden, DT Hurst - Australian Journal of Chemistry, 1990 - CSIRO Publishing
The preparation of a number of pyrimidinethiols and (substituted) thiopyrimidines has been carried out. The reaction of 5-acetylamino-2-aminopyrimidine-4,6-diol with phosphorus penta …
Number of citations: 17 www.publish.csiro.au
KN Hari, B Poojary, G Chandrasehar - Results in Chemistry, 2022 - Elsevier
In order to assess their antibacterial capabilities, a unique set of alkylated pyrimidine derivatives were designed and synthesized. The intended compounds were produced in good …
Number of citations: 0 www.sciencedirect.com
E Goffin, N Jacques, L Musumeci, A Nchimi… - European Journal of …, 2020 - Elsevier
Based on the recent observation that the antiplatelet agent ticagrelor and one of its metabolite exert bactericidal activity against gram-positive bacteria, a series of 1,2,3-triazolo[4,5-d]…
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.